3-(2,5-dibenzamidophenyl)propanoic acid
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Overview
Description
3-(2,5-Dibenzamidophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two benzamide groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dibenzamidophenyl)propanoic acid typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation of benzene derivatives, followed by amidation and subsequent carboxylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dibenzamidophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
3-(2,5-Dibenzamidophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dibenzamidophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzamide groups can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety may also play a role in the compound’s biological activity by influencing its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of benzamide groups.
3-(2,5-Dimethylphenyl)propanoic acid: Contains methyl groups instead of benzamide groups.
3-(2,5-Dihydroxyphenyl)propanoic acid: Features hydroxyl groups instead of benzamide groups.
Uniqueness
3-(2,5-Dibenzamidophenyl)propanoic acid is unique due to the presence of benzamide groups, which confer specific chemical and biological properties. These groups can participate in hydrogen bonding and other interactions, making the compound suitable for various applications in medicinal chemistry and material science .
Properties
CAS No. |
2613388-36-4 |
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Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 |
Purity |
93 |
Origin of Product |
United States |
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